molecular formula C13H21NO3S B603110 4-Methyl-5-(methylethyl)-2-propoxybenzenesulfonamide CAS No. 1246821-06-6

4-Methyl-5-(methylethyl)-2-propoxybenzenesulfonamide

Cat. No.: B603110
CAS No.: 1246821-06-6
M. Wt: 271.38g/mol
InChI Key: OEEHJDYOVAJVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-(methylethyl)-2-propoxybenzenesulfonamide is an organic compound with a complex structure that includes a benzene ring substituted with a sulfonamide group, a propoxy group, and methyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(methylethyl)-2-propoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the sulfonation of a benzene derivative followed by the introduction of the propoxy group and the methyl and isopropyl substituents. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(methylethyl)-2-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfonic acids, while reduction can produce amines

Scientific Research Applications

4-Methyl-5-(methylethyl)-2-propoxybenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic uses, such as antimicrobial or anticancer agents.

    Medicine: Research focuses on its potential as a drug candidate, exploring its efficacy and safety in preclinical studies.

    Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(methylethyl)-2-propoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The compound’s unique structure allows it to bind selectively to certain proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-(2-methylpropoxy)-N-(propan-2-yl)pyrimidin-2-amine: This compound shares structural similarities but differs in the presence of a pyrimidine ring instead of a benzene ring.

    Imazapyr: A herbicide with a similar sulfonamide group but different overall structure and applications.

Uniqueness

4-Methyl-5-(methylethyl)-2-propoxybenzenesulfonamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Properties

CAS No.

1246821-06-6

Molecular Formula

C13H21NO3S

Molecular Weight

271.38g/mol

IUPAC Name

4-methyl-5-propan-2-yl-2-propoxybenzenesulfonamide

InChI

InChI=1S/C13H21NO3S/c1-5-6-17-12-7-10(4)11(9(2)3)8-13(12)18(14,15)16/h7-9H,5-6H2,1-4H3,(H2,14,15,16)

InChI Key

OEEHJDYOVAJVDJ-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N

Origin of Product

United States

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